N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H22F3N3O3S and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including compounds with similar structural features to "N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide". This technique is significant for quality control and analytical studies in pharmaceuticals, demonstrating the chemical's relevance in drug purity and composition analysis (Lei Ye et al., 2012).
Stable Cyclic Sulfamidate Intermediate Synthesis
Research has shown the synthesis of stable cyclic sulfamidate intermediates in the preparation of novel antipsychotic derivatives, highlighting the compound's utility in the development of new therapeutic agents. The key steps involve sulfamidate derivatives, indicating the compound's role in synthesizing complex molecules with potential pharmaceutical applications (J. Rousseau et al., 2015).
Metabolic Pathway Analysis
Studies on the metabolic fate and disposition of small-molecule inhibitors in clinical development, such as GDC-0449 (vismodegib), involve compounds structurally related to "N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide". These investigations are crucial for understanding the metabolic pathways, aiding in the development of drugs with optimized pharmacokinetic profiles (Qin Yue et al., 2011).
Fluorinated Polyamides Synthesis
The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties has been explored. These polyamides show promising applications due to their excellent thermal stability, mechanical properties, and low dielectric constants, indicating the compound's potential in materials science, especially for high-performance polymers (Xiao-Ling Liu et al., 2013).
Antimalarial and COVID-19 Drug Research
Research into the reactivity of sulfonamide derivatives for antimalarial activity has extended to evaluating their potential as COVID-19 drugs. These studies demonstrate the flexibility of compounds with similar chemical frameworks in drug discovery for various diseases, highlighting their role in developing therapeutic agents against emerging global health threats (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Propriétés
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3S/c25-24(26,27)21-8-2-1-7-20(21)23(31)29-18-10-12-19(13-11-18)34(32,33)30-15-4-3-9-22(30)17-6-5-14-28-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMJYNKICNHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.